4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate
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Overview
Description
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure with two chromene moieties linked through a cyclopropanecarboxylate group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Moieties: The chromene units can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Ethoxylation: The chromene moieties are then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Cyclopropanecarboxylation: The final step involves the formation of the cyclopropanecarboxylate linkage. This can be achieved by reacting the ethoxylated chromene derivatives with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or oxidative stress pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Antioxidant Activity: Scavenging free radicals and reducing oxidative damage in cells.
Comparison with Similar Compounds
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate can be compared with other chromene derivatives such as:
4-Hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.
6,7-Dimethoxy-4H-chromen-4-one: Studied for its anti-cancer activities.
3-Benzyl-4H-chromen-4-one: Investigated for its anti-inflammatory effects.
The uniqueness of this compound lies in its dual chromene structure linked by a cyclopropanecarboxylate group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-2-28-19-5-3-4-14-10-18(24(27)31-22(14)19)17-12-21(25)30-20-11-15(8-9-16(17)20)29-23(26)13-6-7-13/h3-5,8-13H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKYCJAJNHOVNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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